

Application Note: HPLC Analysis of Maltotriose in Wort Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltotriose hydrate*

Cat. No.: *B7803651*

[Get Quote](#)

Abstract

This application note provides a detailed protocol for the quantitative analysis of maltotriose in wort samples using High-Performance Liquid Chromatography (HPLC). Maltotriose, a key fermentable sugar, significantly influences the final alcohol content and flavor profile of beer. Accurate monitoring of its concentration during the brewing process is crucial for quality control and process optimization. This document outlines the necessary sample preparation, HPLC instrumentation, and chromatographic conditions. Representative quantitative data from various wort types are presented, and a clear experimental workflow is provided. This guide is intended for researchers, scientists, and quality control professionals in the brewing and beverage industries.

Introduction

Wort, the liquid extracted from the mashing process, is a complex mixture of sugars, amino acids, vitamins, and minerals that serves as the nutrient source for yeast during fermentation. The fermentable sugar profile of wort, particularly the concentration of monosaccharides (glucose, fructose), disaccharides (maltose, sucrose), and trisaccharides (maltotriose), is of paramount importance. Maltotriose is a significant component of wort, and its efficient utilization by yeast is strain-dependent, impacting the final gravity, alcohol by volume (ABV), and sensory characteristics of the beer.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual sugars in complex matrices like wort.

[1] This application note details a robust HPLC method coupled with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) for the analysis of maltotriose.

Quantitative Data Presentation

The concentration of maltotriose and other fermentable sugars can vary depending on the grain bill and mashing process. The following table summarizes typical sugar compositions found in different types of wort.

Wort Type	Maltotriose (%)	Maltose (%)	Glucose (%)	Fructose (%)	Reference
Standard					
Barley Malt Wort	10-15	50-75	9-12	1-2	[2]
Wort with 20% Raw Barley	Higher than standard	Lower than standard	Lower than standard	-	[2]
Wort with 30% Corn Grits	Higher than standard	Higher than standard	Higher than standard	-	[2]
Wort with Corn Grits and Rice	Higher than standard	-	Higher than standard	-	[2]
100% Barley Malt Wort (Control)	Standard Range	Standard Range	Standard Range	Standard Range	[2]

Note: "Higher" or "Lower" than standard indicates a directional change observed in the referenced study. Absolute values can vary.

Experimental Protocol

This protocol provides a general procedure for the HPLC analysis of maltotriose in wort. It may require optimization based on the specific instrumentation and columns available.

1. Sample Preparation

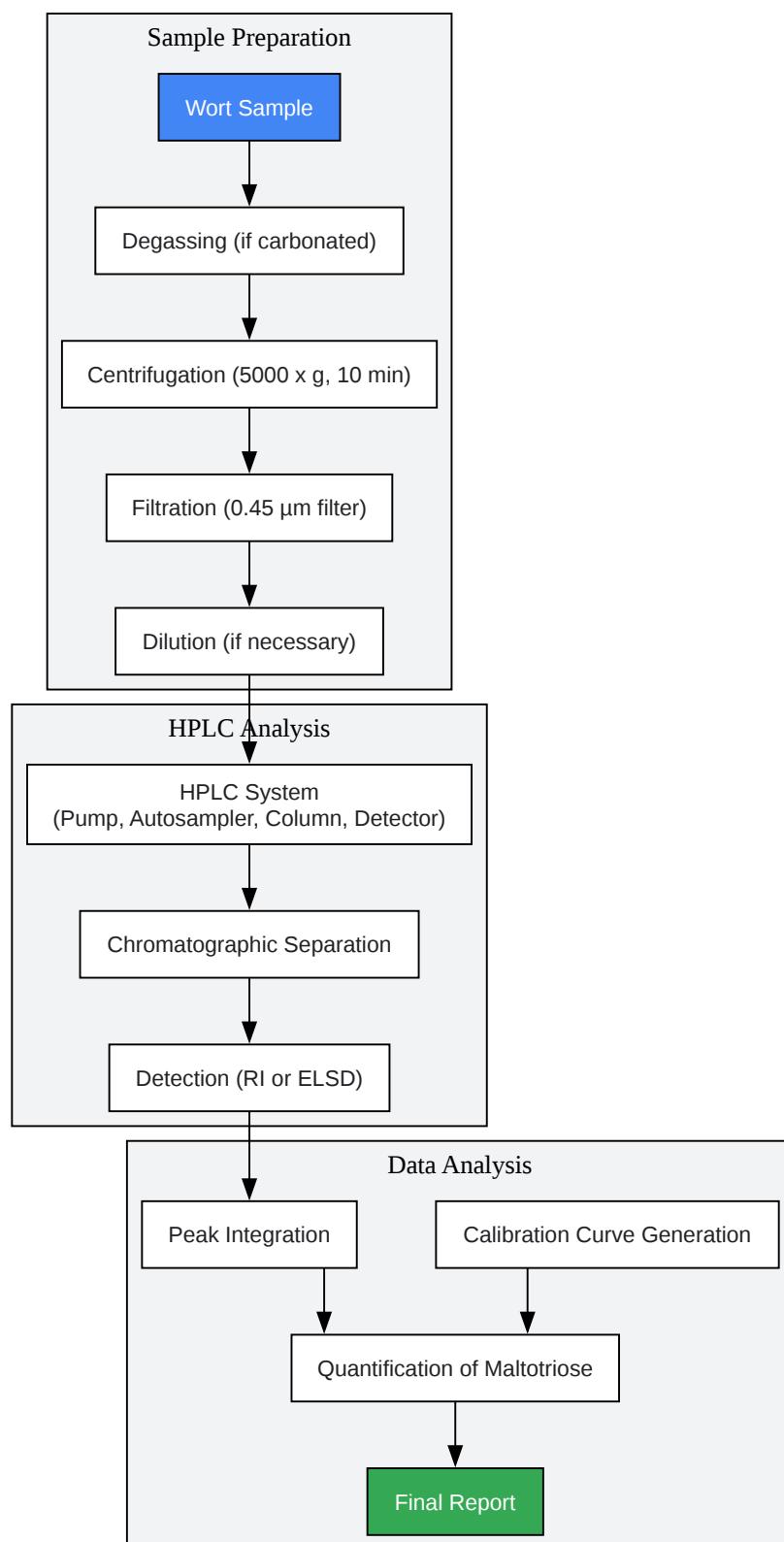
Proper sample preparation is crucial to protect the HPLC column and ensure accurate quantification.

- Degassing: If the wort sample is carbonated, degas it by sonication or vigorous shaking.
- Centrifugation: Transfer approximately 10 mL of the wort sample to a centrifuge tube and centrifuge at 5000 x g for 10 minutes to pellet yeast and other suspended solids.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3] This step removes fine particulates that could clog the HPLC system.
- Dilution: Depending on the expected sugar concentration, the sample may need to be diluted with deionized water to fall within the linear range of the detector.

2. HPLC System and Conditions

The following are typical HPLC conditions for sugar analysis in wort.

- HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
- Column: A carbohydrate analysis column, such as an Aminex HPX-87H (300 x 7.8 mm) or a column with an aminopropyl stationary phase.[4][5]
- Mobile Phase:
 - For Aminex HPX-87H: 5 mM Sulfuric Acid (H_2SO_4) in deionized water.[5]
 - For Aminopropyl columns: Acetonitrile/Water gradient (e.g., starting at 75:25 v/v).[6]
- Flow Rate: 0.3 - 0.6 mL/min.[5]
- Column Temperature: 55 - 60 °C.[5]
- Injection Volume: 10 - 20 µL.


- Detector:
 - Refractive Index (RI): Requires a stable baseline and is sensitive to temperature and pressure fluctuations.
 - Evaporative Light Scattering (ELSD): Offers good sensitivity and is compatible with gradient elution.[\[7\]](#)[\[8\]](#)

3. Calibration

- Prepare a series of external standards of maltotriose at known concentrations in deionized water.
- Inject the standards into the HPLC system under the same conditions as the samples.
- Construct a calibration curve by plotting the peak area against the concentration of each standard.
- The concentration of maltotriose in the wort samples can then be determined from this calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis of maltotriose in wort samples.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sugar HPLC analysis in wort and beer - Murphy and Son [murphyandson.co.uk]
- 2. annals.fih.upt.ro [annals.fih.upt.ro]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Maltose and maltotriose utilisation by group I strains of the hybrid lager yeast *Saccharomyces pastorianus* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of Maltotriose in Wort Samples]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7803651#hplc-analysis-of-maltotriose-in-wort-samples\]](https://www.benchchem.com/product/b7803651#hplc-analysis-of-maltotriose-in-wort-samples)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com